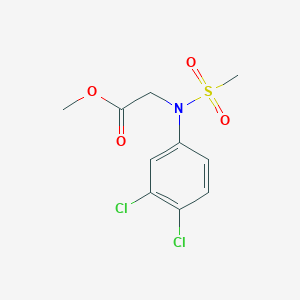

methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate, also known as DCMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMC is a member of the anilinoacetate family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Oxidative Reactions

Methyl (methylthio)methyl sulfoxide undergoes oxidation with various oxidants, such as hydrogen peroxide, ozone, and potassium permanganate, to produce compounds like bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone. This process highlights the reactivity of related sulfonyl compounds in oxidation reactions, which can be relevant for methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate (Ogura, Suzuki, & Tsuchihashi, 1980).

Molecular and Chemical Properties

The chemical activities of certain sulfonyl compounds, including their electrophilic and nucleophilic nature, can be studied using techniques like XRD, FT-IR, UV–Vis, and NMR. Such studies provide insights into their molecular and chemical properties, essential for understanding the behavior of methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate in various environments (Gültekin et al., 2020).

Synthesis of Aminonitriles

The synthesis of aminonitriles using Strecker reactions and their subsequent conversion to other compounds illustrates the potential for complex synthetic pathways involving methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate (Dobrydnev et al., 2018).

Selectivity in Acylation

Research on the selective acylation of amino-sulphonamides, using esters of activated carboxylic acids, can inform the understanding of how methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate reacts under various conditions, especially in the presence of different functional groups (Sloan, 2007).

Methanogenesis Study

The study of methyl coenzyme M as an intermediate in methanogenesis from acetate in certain microbial species can provide insights into the biochemical pathways in which similar methyl compounds may be involved (Lovley, White, & Ferry, 1984).

Inhibition Mechanism Studies

Investigation of the inhibition mechanisms of certain compounds, like SB-3CT, can provide a framework for understanding how related sulfonyl compounds may interact with biological molecules or act as inhibitors (Tao, Fisher, Mobashery, & Schlegel, 2009).

Herbicide Analysis

Research on the analysis of sulfonylurea herbicides, and their conversion into stable derivatives for gas chromatography, can inform analytical methodologies for similar sulfonyl compounds, including methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate (Klaffenbach, Holland, & Lauren, 1993).

Eigenschaften

IUPAC Name |

methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRZWCLHONYIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate](/img/structure/B2468797.png)

![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2468802.png)

![(4-Chloro-2-methylphenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2468804.png)

![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)

![4-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2468808.png)

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468810.png)

![3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2468814.png)

![Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2468816.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2468817.png)

![N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2468818.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2468819.png)